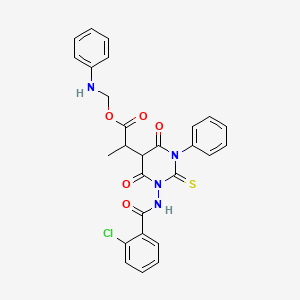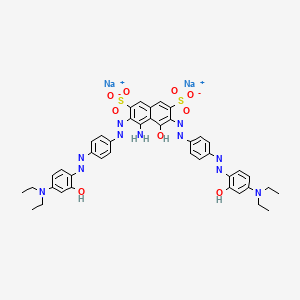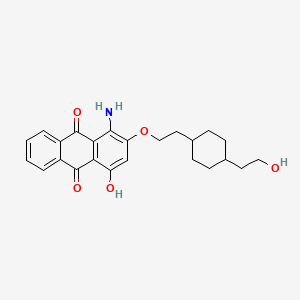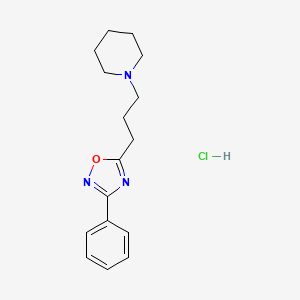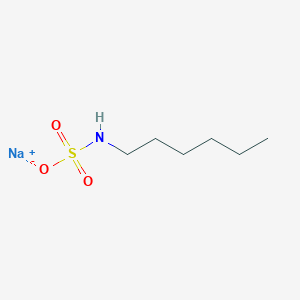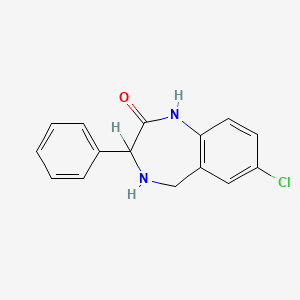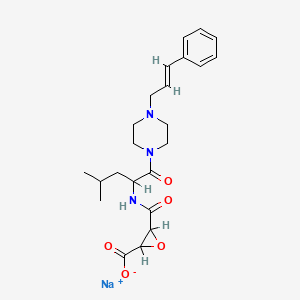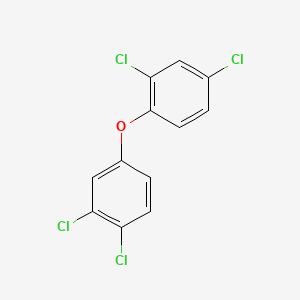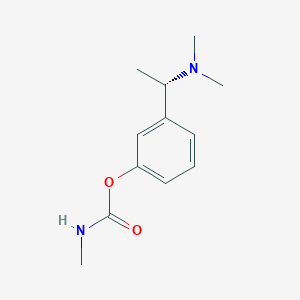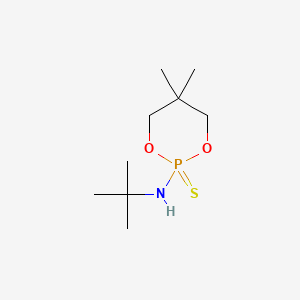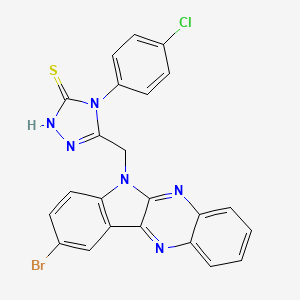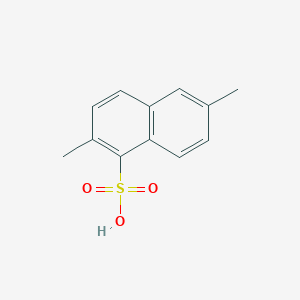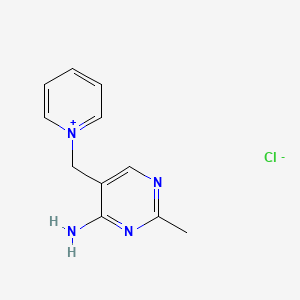
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride is a chemical compound with a complex structure that includes both pyridinium and pyrimidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride typically involves the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with pyridine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium derivatives, while reduction may produce pyrimidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The molecular targets and pathways involved include enzymes, receptors, and signaling molecules that regulate various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiamine (Vitamin B1): Shares structural similarities with Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride, particularly in the pyrimidinyl group.
Pyridoxine (Vitamin B6): Contains a pyridine ring similar to the pyridinium group in the compound.
Nicotinamide (Vitamin B3): Also features a pyridine ring and is involved in similar biochemical pathways.
Uniqueness
This compound is unique due to its specific combination of pyridinium and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
30413-67-3 |
|---|---|
Molekularformel |
C11H13ClN4 |
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
2-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-4-amine;chloride |
InChI |
InChI=1S/C11H13N4.ClH/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15;/h2-7H,8H2,1H3,(H2,12,13,14);1H/q+1;/p-1 |
InChI-Schlüssel |
NDLUAJDGLDYARA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


